

# Physicochemical Characteristics of 4-Amino-Tetrahydropyran: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 4-Aminotetrahydropyran

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## Introduction

4-Amino-tetrahydropyran is a heterocyclic organic compound that has garnered significant interest in medicinal chemistry and drug discovery. Its saturated heterocyclic scaffold, the tetrahydropyran ring, is a prevalent structural motif in a wide array of commercially available drugs.<sup>[1]</sup> The incorporation of an amino group provides a key site for chemical modification and interaction with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of 4-amino-tetrahydropyran, offering crucial data and experimental insights for its application in research and development.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These parameters influence a molecule's solubility, permeability, metabolic stability, and ultimately its pharmacokinetic and pharmacodynamic profile. The key physicochemical data for 4-amino-tetrahydropyran are summarized in the tables below.

## General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	[2]
Molecular Weight	101.15 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[3]
Density	0.977 g/cm <sup>3</sup> at 25 °C	[3]
Boiling Point	151.4 ± 33.0 °C at 760 mmHg	[4]
Flash Point	54.4 °C (closed cup)	[3]
Refractive Index	n <sub>20/D</sub> 1.463	[3]

## Drug-Likeness and Related Properties

Property	Value	Source(s)
pKa (Predicted)	9.63 ± 0.20	[1]
logP (Octanol-Water Partition Coefficient)	-0.202 (Experimental)	[5]
logP (Computed)	-0.3	[2]
Topological Polar Surface Area (TPSA)	35.3 Å <sup>2</sup>	[2]

## Experimental Protocols

Accurate determination of physicochemical parameters is paramount. The following sections detail generalized experimental protocols for key properties, which can be adapted for 4-amino-tetrahydropyran.

### Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and receptor binding.[6] Potentiometric titration is a highly accurate and widely used method for pKa determination.[6][7]

### Methodology:

- **Sample Preparation:** A known concentration of 4-amino-tetrahydropyran (e.g., 1 mM) is dissolved in a suitable solvent, typically water or a co-solvent system like methanol-water if solubility is limited.[7][8] The ionic strength of the solution is kept constant by adding a background electrolyte, such as 0.15 M KCl.[8][9]
- **Titration Setup:** The sample solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in the solution.[8][9] The solution is stirred continuously.
- **Titration:** A standardized solution of a strong acid (e.g., 0.1 M HCl) is added incrementally to the amine solution using a precision burette.[8]
- **Data Acquisition:** The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[8]
- **Data Analysis:** A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.[6] The inflection point of the sigmoid curve can be used to determine this value.[6]

## Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the established measure of a compound's lipophilicity, which influences its ability to cross biological membranes and its potential for metabolism and toxicity.[10] The shake-flask method is the gold standard for experimental logP determination.[11][12]

### Methodology:

- **Solvent Preparation:** n-Octanol and water (or a suitable buffer like phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.[13][14]
- **Sample Preparation:** A stock solution of 4-amino-tetrahydropyran is prepared in one of the phases (e.g., n-octanol).

- Partitioning: A known volume of the stock solution is added to a mixture of the pre-saturated n-octanol and aqueous phases in a flask. The flask is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for the compound to partition between the two phases until equilibrium is reached.[11]
- Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
- Concentration Analysis: The concentration of 4-amino-tetrahydropyran in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[11]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.[10]

## Determination of Aqueous Solubility

Aqueous solubility is a crucial factor for drug absorption and formulation.[15] Several methods can be employed to determine the thermodynamic or kinetic solubility of a compound.[15][16]

Methodology (Thermodynamic Solubility):

- Sample Preparation: An excess amount of solid 4-amino-tetrahydropyran is added to a known volume of aqueous buffer (e.g., phosphate buffer at various pH values) in a sealed vial.
- Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[16]
- Phase Separation: The resulting suspension is filtered or centrifuged to remove the undissolved solid.[17]
- Concentration Analysis: The concentration of the dissolved 4-amino-tetrahydropyran in the clear supernatant or filtrate is quantified using a validated analytical method like HPLC-UV or LC-MS/MS.[16]

- Solubility Determination: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

## Spectral Data

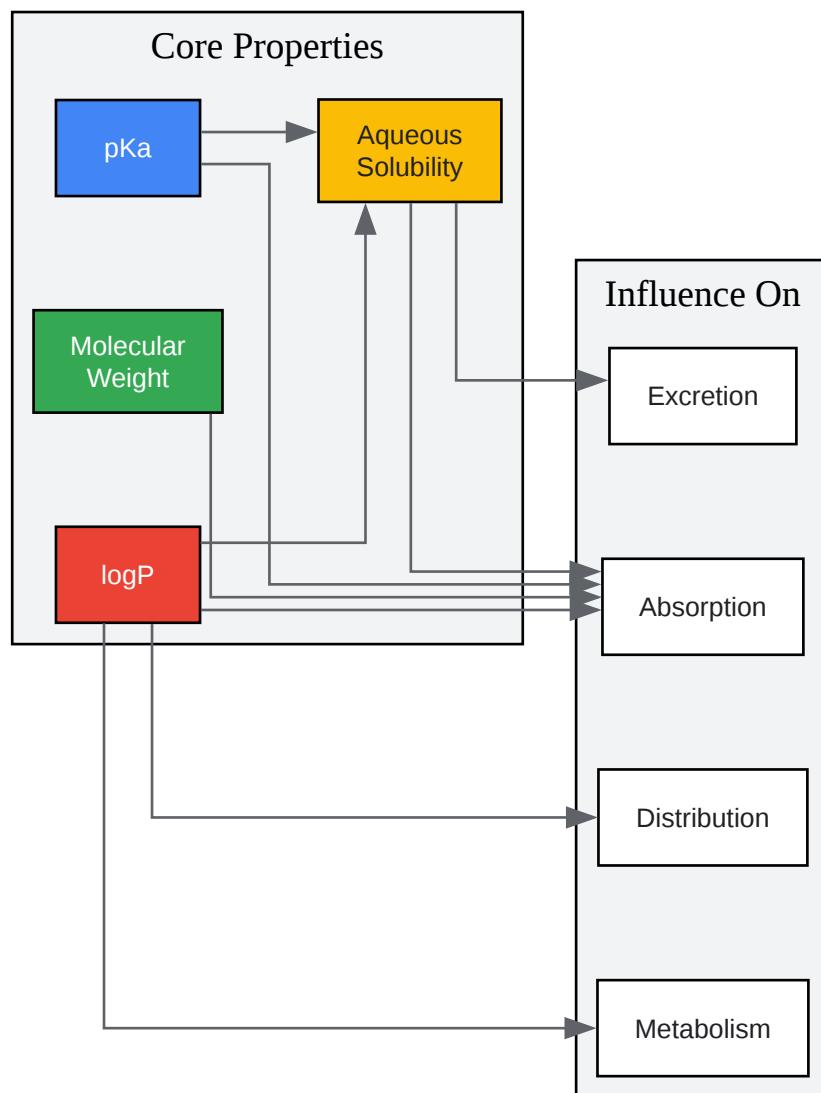
Spectroscopic data is essential for the structural elucidation and confirmation of 4-amino-tetrahydropyran.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR spectral data for 4-amino-tetrahydropyran is available and can be used to confirm the proton environment within the molecule.[\[18\]](#)
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and the C-O-C stretch of the ether.
- Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.

## Visualizations

### Physicochemical Property Interdependence

The following diagram illustrates the relationship between the core physicochemical properties and their influence on the drug development process.

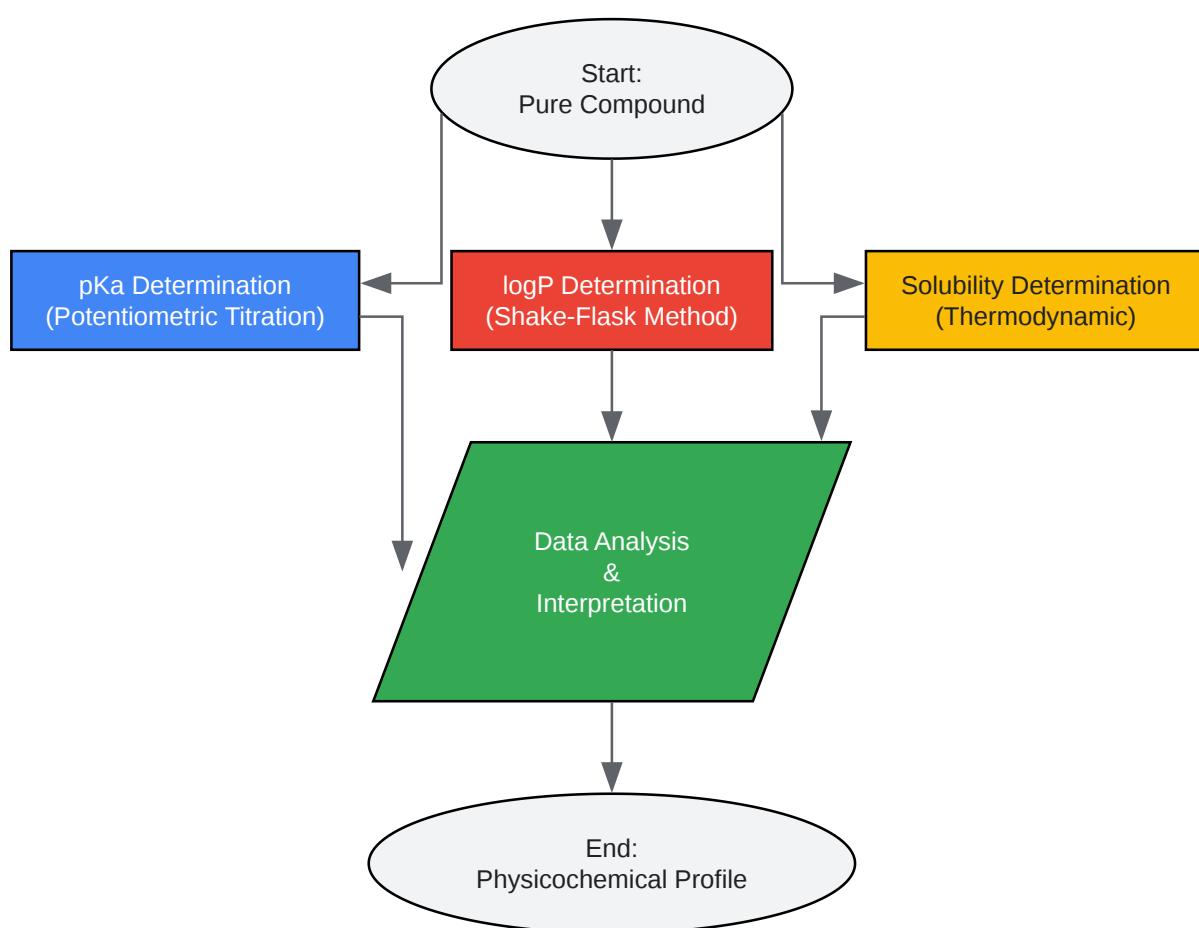


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Interdependence of Physicochemical Properties in Drug Development.

## Experimental Workflow for Physicochemical Characterization

This diagram outlines a typical workflow for the experimental determination of the key physicochemical properties discussed.



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Workflow for Physicochemical Characterization.

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